molecular formula C10H10BrF3 B14057862 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene

1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene

Cat. No.: B14057862
M. Wt: 267.08 g/mol
InChI Key: BJRCFRRGVMAXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-3-isopropyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the isopropyl group.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which can further influence its chemical properties.

    3-Bromobenzotrifluoride: Similar structure but lacks the isopropyl group

Uniqueness: The combination of these substituents can enhance the compound’s stability and make it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C10H10BrF3

Molecular Weight

267.08 g/mol

IUPAC Name

1-bromo-3-propan-2-yl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10BrF3/c1-6(2)7-3-8(10(12,13)14)5-9(11)4-7/h3-6H,1-2H3

InChI Key

BJRCFRRGVMAXOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.